

4,6-Dimethoxy-2-methylthiopyrimidine IUPAC name and synonyms

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-methylthiopyrimidine

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An In-Depth Technical Guide to **4,6-Dimethoxy-2-methylthiopyrimidine** for Researchers and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Chemistry

Pyrimidine, a foundational heterocyclic aromatic compound, is integral to numerous biological processes and serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are found in the nucleobases of DNA and RNA (thymine, cytosine, and uracil), vitamins like thiamine, and a vast array of FDA-approved drugs.[3][4] The pyrimidine core's ability to interact with various biological targets has led to its incorporation into therapeutics with anti-cancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] Within this vital class of compounds, **4,6-Dimethoxy-2-methylthiopyrimidine** emerges as a critical intermediate, particularly in the synthesis of agrochemicals and as a versatile building block for novel pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and applications for professionals in research and development.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical synthesis and regulatory documentation. The compound is recognized by a primary IUPAC name and several common synonyms used across commercial and academic literature.

- IUPAC Name: 4,6-dimethoxy-2-methylsulfanylpuridine[5]
- Common Synonyms:
 - 4,6-Dimethoxy-2-methylthiopuridine[5]
 - 4,6-dimethoxy-2-(methylthio)puridine[5]
 - 2-Methylthio-4,6-dimethoxypuridine[6]
 - Dimethoxy-2-methylmercaptopyridine[6]
- CAS Number: 90905-46-7[5][7]
- Molecular Formula: C₇H₁₀N₂O₂S[5]

Physicochemical Properties

The physical and chemical properties of **4,6-Dimethoxy-2-methylthiopuridine** dictate its handling, storage, and reaction conditions. The following table summarizes its key quantitative data.

Property	Value	Source(s)
Molecular Weight	186.23 g/mol	[5][8]
Appearance	White to off-white crystalline powder	[8]
Melting Point	52.5-60 °C	[6][9]
Boiling Point	312.7 ± 22.0 °C (Predicted)	[6]
Density	1.23 - 1.3 ± 0.1 g/cm ³ (Predicted)	[6][8]
Solubility	Soluble in most organic solvents (e.g., methanol, ethanol, acetone)	[8]
Storage Conditions	2-8°C in a dry, well-ventilated area	[6][8]

Synthesis Methodologies: Pathways and Protocols

The synthesis of **4,6-Dimethoxy-2-methylthiopyrimidine** can be achieved through several routes. The choice of method often depends on the desired yield, purity, scale, and environmental considerations. Historically, processes involved hazardous reagents like dimethyl sulfate and phosphorus oxychloride.[9][10] Modern approaches prioritize safety and efficiency.

Method 1: Nucleophilic Substitution of 2-chloro-4,6-dimethoxypyrimidine

This is a facile and high-yield method suitable for large-scale preparation.[9] It involves the direct substitution of a chlorine atom with a methylthio group.

Reaction Scheme: 2-chloro-4,6-dimethoxypyrimidine + Sodium methyl mercaptide → **4,6-Dimethoxy-2-methylthiopyrimidine**

Experimental Protocol:

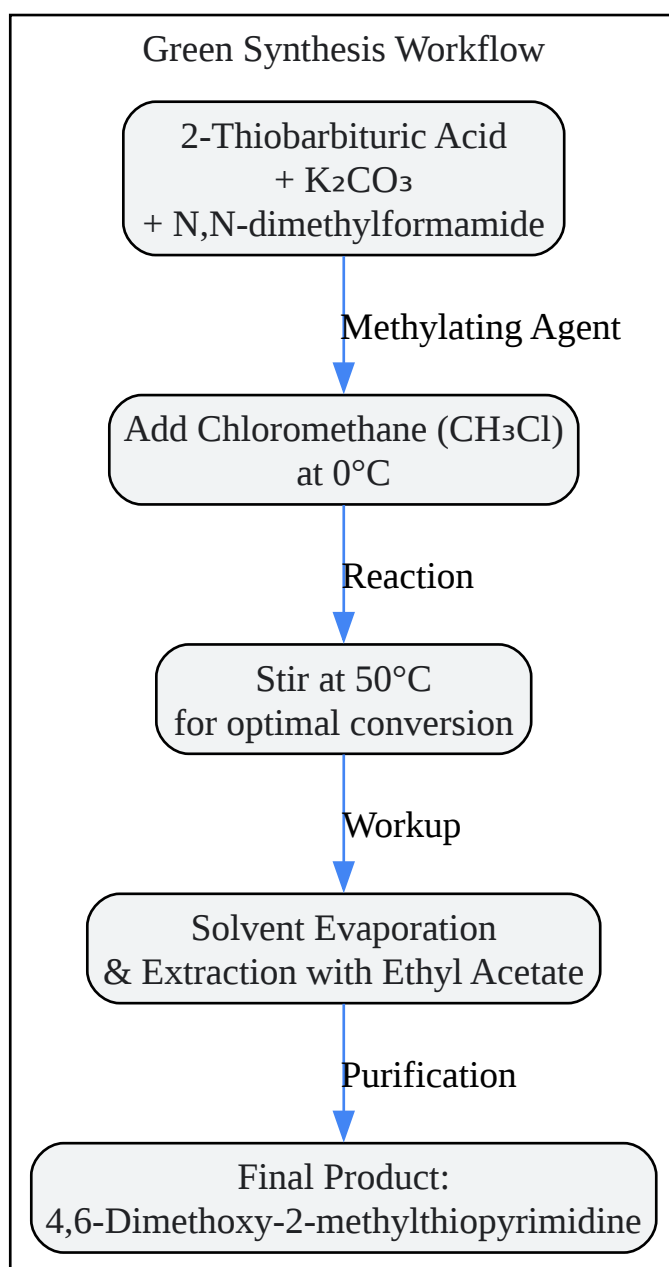
- **Reaction Setup:** A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol) as a phase-transfer catalyst, 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), and methanol (80 mmol) is prepared in a suitable reaction vessel.^[9]
- **Heating:** The mixture is heated to 45°C and maintained at a temperature of 45-50°C for 2 hours.^[9] The choice of this moderate temperature ensures a sufficient reaction rate without promoting significant side reactions.
- **Precipitation and Filtration:** During the reaction, an off-white precipitate of the product forms. This solid is collected via vacuum filtration.^[9]
- **Washing and Recrystallization:** The collected solid is washed with cool water to remove residual salts and impurities. For purification, the crude product is recrystallized from an isopropanol:water (2:1) mixture to yield colorless crystals.^[9]
- **Yield:** This protocol has been reported to achieve a high yield of 95.6%.^[9]

Causality and Self-Validation: The use of tetrabutylammonium bromide is critical for facilitating the reaction between the organic substrate and the aqueous/methanolic mercaptide salt. The reaction's progress is self-validating; the formation of a precipitate provides a clear visual endpoint. The final purity can be readily confirmed by melting point analysis and HPLC.

Method 2: Greener Synthesis from 2-Thiobarbituric Acid

To circumvent the use of highly toxic and corrosive materials, a more environmentally friendly process has been developed using chloromethane as the methylating agent.^{[10][11]}

Workflow Diagram:



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Caption: Green synthesis workflow from 2-thiobarbituric acid.

This process involves a one-step reaction where 2-thiobarbituric acid, potassium carbonate (as a base), and chloromethane are reacted in N,N-dimethylformamide.[10][11] Optimization of reaction conditions, such as a temperature of 50°C, is crucial for achieving high conversion and selectivity.[10]

Core Applications in Agrochemical and Pharmaceutical Synthesis

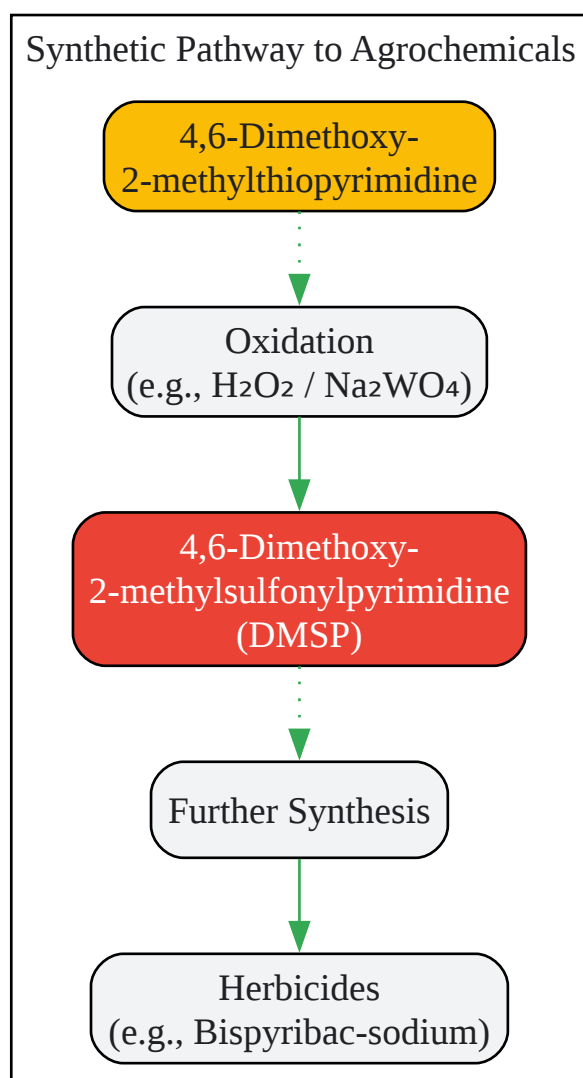
4,6-Dimethoxy-2-methylthiopyrimidine is not typically an end-product but rather a pivotal intermediate. Its primary value lies in its role as a precursor to other high-value molecules.

Intermediate for Herbicides

The compound is a key intermediate in the production of 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP).^{[9][10]} DMSP, in turn, is essential for synthesizing several pyrimidinyloxybenzoic acid herbicides, including bispyribac-sodium and pyribenzoxim.^[9] These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth, and are effective against a wide spectrum of weeds in rice crops.^[9]

The transformation to DMSP is achieved through oxidation, typically using hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate.^{[9][12]}

Reaction Pathway Diagram:



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Caption: Pathway from the core topic to the herbicide class.

Building Block for Drug Development

While its most documented use is in agrochemicals, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry.[4] The oxidized derivative, DMSP, has been used in the preparation of nonpeptidic endothelin-A receptor antagonists, which have applications in cardiovascular disease.[13]

The broader family of pyrimidine derivatives exhibits a vast range of pharmacological activities, including:

- Anticancer Agents: Used in drugs that target various cancer cell lines.[1]
- Antimicrobial and Antiviral Agents: Forms the core of drugs used to treat HIV and other infections.[1]
- Anti-inflammatory Agents: Pyrimidine derivatives can inhibit key inflammatory mediators like prostaglandin E2 and TNF- α . [2]

The functional groups on **4,6-Dimethoxy-2-methylthiopyrimidine**—the two methoxy groups and the methylthio group—offer multiple sites for further chemical modification, making it a valuable starting material for creating libraries of novel compounds for drug discovery screening.

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine is a compound of significant industrial and research importance. Its well-defined synthesis routes, particularly modern, greener protocols, make it an accessible and crucial building block. While its primary established application is in the synthesis of high-efficacy herbicides, its chemical structure, rooted in the pharmacologically vital pyrimidine core, presents substantial opportunities for the development of novel therapeutics. For researchers and drug development professionals, this compound represents a versatile platform for innovation in both agrochemical and pharmaceutical sciences.

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